molecular formula C13H10ClF6NO3 B3042840 Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate CAS No. 680214-27-1

Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate

Cat. No.: B3042840
CAS No.: 680214-27-1
M. Wt: 377.66 g/mol
InChI Key: BPKQIAFJHQFQMS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-chloro-3,3,3-trifluoro-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF6NO3/c1-2-24-10(23)11(14,13(18,19)20)21-9(22)7-4-3-5-8(6-7)12(15,16)17/h3-6H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKQIAFJHQFQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the benzoyl intermediate, which involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with ethyl 2-amino-3,3,3-trifluoropropanoate under controlled conditions to form the amide linkage.

    Chlorination: The final step involves the chlorination of the intermediate product using a chlorinating agent such as phosphorus pentachloride (PCl5) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Carboxylic acids or their derivatives.

    Reduction: Alcohols or reduced amides.

Scientific Research Applications

Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure, which can interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt the function of proteins critical for cancer cell survival.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate
  • CAS No.: 337469-46-2
  • Molecular Formula : C₁₉H₁₆ClF₆N₂O₃
  • Molecular Weight : ~475.7 g/mol

Structural Features :

  • A propanoate ester backbone with a chloro and trifluoromethyl group at the 2-position.
  • A 3-(trifluoromethyl)benzoyl substituent on the amino group, enhancing lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and substituents:

Compound Name (CAS No.) Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (337469-46-2) 2-chloro, 3,3,3-trifluoro, 3-(trifluoromethyl)benzoyl C₁₉H₁₆ClF₆N₂O₃ 475.7 High lipophilicity; potential agrochemical use
Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate Fluoroacetyl replaces benzoyl C₈H₉ClF₄NO₃ 265.6 Increased polarity due to fluoroacetyl group
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate Propionylamino and dichloroanilino substituents C₁₄H₁₅Cl₂F₃N₂O₃ 387.2 Potential herbicide intermediate
Ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-N-2-pyridinylalaninate 2-Chlorobenzoyl and pyridinyl groups C₁₇H₁₅ClF₃N₃O₃ 401.8 Enhanced hydrogen bonding capability
Ethyl 2-(1,3-benzothiazol-2-ylamino)-2-[(3-chlorobenzoyl)amino]propanoate Benzothiazolylamino and 3-chlorobenzoyl groups C₁₉H₁₅ClF₃N₃O₃S 457.9 Possible use in drug discovery (e.g., kinase inhibitors)

Physical and Chemical Properties

  • Fluoroacetyl analogs (e.g., ) likely exhibit lower boiling points due to reduced molecular weight.
  • Density: Trifluoromethylbenzoyl-substituted compounds (e.g., the target) have predicted densities of ~1.438 g/cm³ , higher than non-fluorinated analogs.
  • Solubility: The trifluoromethyl and benzoyl groups in the target compound enhance lipid solubility, whereas pyridinyl or benzothiazolylamino groups (e.g., ) may improve aqueous solubility via hydrogen bonding.

Biological Activity

Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate, a compound with the molecular formula C13H10ClF6NO3, has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C13H10ClF6NO3
  • Molecular Weight : 377.67 g/mol
  • CAS Number : [Not provided in the search results]

Physical Properties

The compound is characterized by a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its chloro and benzoyl functionalities may contribute to diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their ability to inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Antioxidant Activity : The presence of trifluoromethyl groups has been linked to enhanced antioxidant properties, which could mitigate oxidative stress in cells .

Study 1: Anticancer Activity

A study investigated the effects of similar trifluoromethyl-containing compounds on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in various cancer types by inducing apoptosis through caspase activation . Although specific data on this compound was not available, the structural similarities suggest potential efficacy.

Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial protein synthesis or cell wall integrity . Further studies are needed to evaluate the specific activity of this compound against various microbial strains.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential FASN inhibitor
AntimicrobialActivity against Gram-positive/negative bacteria
AntioxidantEnhanced oxidative stress mitigation

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate?

A multi-step synthesis is typical:

  • Step 1 : Start with ethyl trifluoropyruvate. React with a chiral amine (e.g., α-methyl benzylamine) using Montmorillonite K-10 as a catalyst to form a Schiff base intermediate .
  • Step 2 : Introduce the chloro group via halogenation. For example, use SOCl₂ or PCl₅ under controlled conditions to avoid overhalogenation.
  • Step 3 : Couple with 3-(trifluoromethyl)benzoyl chloride using carbodiimides (e.g., CDI) to form the amide bond .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) isolates the product. Confirm purity via ¹⁹F NMR, noting distinct signals for -CF₃ groups at ~-60 ppm .

Q. How to characterize the compound using spectroscopic methods?

Key techniques include:

  • ¹H NMR : Identify ester protons (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for CH₂), and aromatic protons from the benzoyl group (δ 7.5–8.0 ppm).
  • ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) and -ClCF₂ groups (δ -110 to -120 ppm) .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹), amide C=O (~1680 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₄H₁₁ClF₆NO₃ (calc. 430.04).

Q. What are the stability considerations for this compound under different storage conditions?

  • Storage : Keep at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or amide bonds. Desiccants (silica gel) mitigate moisture .
  • Decomposition Risks : Exposure to light or heat may degrade the trifluoromethyl group, releasing HF. Regularly monitor via TLC or NMR .

Advanced Research Questions

Q. What strategies optimize the yield of the amide coupling step in the synthesis?

  • Coupling Agents : Use CDI or HATU for efficient activation of the carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid).
  • Solvent Choice : Polar aprotic solvents (MeCN, DMF) enhance reaction rates by stabilizing intermediates .
  • Temperature : Conduct reactions at 0–25°C to minimize side reactions.
  • Workup : Quench with 1 M HCl to remove unreacted reagents, followed by extraction with ethyl acetate .

Q. How to resolve discrepancies in reaction outcomes when varying substituents on the benzoyl group?

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzoyl ring slow amidation due to reduced nucleophilicity. Use Hammett plots to correlate substituent effects with reaction rates .
  • Steric Effects : Bulky groups (e.g., -CF₃ at meta vs. para positions) hinder coupling. Computational modeling (DFT) predicts steric clashes and guides substituent placement .

Q. What analytical techniques are effective in quantifying by-products during large-scale synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the target compound from impurities like unreacted benzoyl chloride or hydrolyzed esters.
  • GC-MS : Detect volatile by-products (e.g., ethyl chloroacetate) using helium carrier gas and electron ionization .
  • 19F NMR Quantification : Integrate peaks to estimate fluorinated impurities (e.g., residual trifluoropyruvate) .

Q. How does the electronic nature of the trifluoromethyl group influence the compound's reactivity in nucleophilic substitutions?

  • The -CF₃ group is strongly electron-withdrawing, which:
  • Activates the Amide Bond : Increases susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions).
  • Directs Electrophilic Substitution : Meta-directing in aromatic systems, as seen in analogous compounds .
    • Kinetic Studies : Compare substitution rates with non-fluorinated analogs using pseudo-first-order kinetics in DMSO/water mixtures .

Q. What are the challenges in achieving enantiomeric purity, and what chiral resolution methods are applicable?

  • Chiral Intermediates : Use enantiopure amines (e.g., (R)- or (S)-α-methyl benzylamine) during Schiff base formation to set stereochemistry .
  • Resolution Techniques :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents.
  • Kinetic Resolution : Enzymatic methods (lipases) selectively hydrolyze one enantiomer .

Q. How can computational chemistry predict the compound's interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., acetylcholinesterase) by optimizing hydrogen bonds between the amide group and active-site residues.
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous solution over 100-ns trajectories, focusing on fluorine-mediated hydrophobic interactions .

Q. What methodologies address contradictions in reported bioactivity data across studies?

  • Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays, normalizing for variables (pH, temperature).
  • Structural-Activity Validation : Synthesize analogs to test conflicting hypotheses (e.g., replacing -Cl with -Br to assess halogen effects) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate

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